![molecular formula C23H24FN3O6S2 B2582578 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-15-8](/img/structure/B2582578.png)
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a complex, three-dimensional structure due to the presence of the morpholino and thiazole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and morpholino groups could impact its solubility and stability .Scientific Research Applications
Tyrosinase Inhibition and Anti-Melanogenic Activity
This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in the process of melanogenesis, the production of melanin, which affects pigmentation in organisms. Inhibitors like this compound are sought after for their applications in treating hyperpigmentation disorders and as active ingredients in cosmetics for skin whitening. Research indicates that derivatives of this compound may exhibit more potent inhibitory activities than kojic acid, a standard tyrosinase inhibitor .
Antioxidant Properties
The derivatives of this compound have shown significant antioxidant activities . Antioxidants are vital in combating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders. These compounds can scavenge free radicals, thereby protecting cells from damage .
Fluorescent Probing and Imaging
Due to their structural properties, compounds like this can be used to develop fluorescent probes . These probes are valuable tools in biomedical research for the detection of specific ions, molecules, or changes within cells. They can also be used in imaging techniques to study physiological and pathological processes at the cellular level .
Enzyme Inhibitors for Therapeutic Applications
As enzyme inhibitors, such compounds can be designed to target specific enzymes involved in disease pathways. This application is crucial in the development of new therapeutic agents for diseases where enzyme activity is dysregulated .
Development of Functional Materials
The compound’s derivatives can be incorporated into the design of functional materials . These materials have applications in various fields, including electronics, photonics, and as components in sensors or other devices that respond to environmental stimuli .
Molecular Sensing and Logic Gates
In the field of molecular electronics, such compounds can be part of the construction of molecular sensors and logic gates . These systems can detect the presence of specific substances and perform logical operations, which are fundamental in developing smart diagnostic tools .
Drug Design and Pharmacological Studies
The structural features of this compound make it a candidate for drug design, where it can be modified to improve its pharmacological properties. This includes enhancing its efficacy, selectivity, and bioavailability for potential use as a medication .
Material Science and Engineering
Lastly, the compound’s derivatives can be used in material science and engineering to create new metal-organic frameworks (MOFs) . These MOFs have a wide range of applications, including gas storage, separation, catalysis, and as components in electronic devices .
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O6S2/c1-14-11-26(12-15(2)33-14)35(30,31)18-7-4-16(5-8-18)22(29)25-23-27(13-21(28)32-3)19-9-6-17(24)10-20(19)34-23/h4-10,14-15H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMDLUABOJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

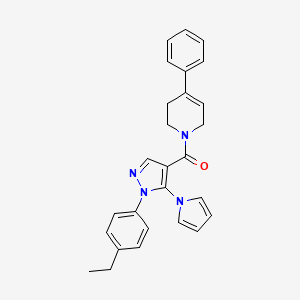
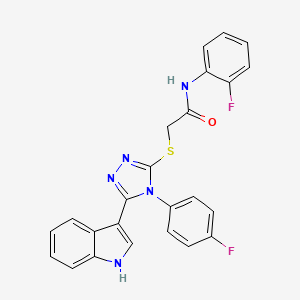
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
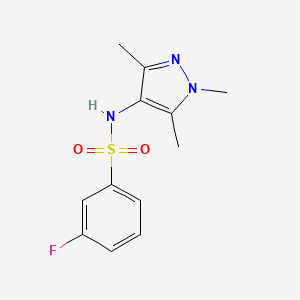
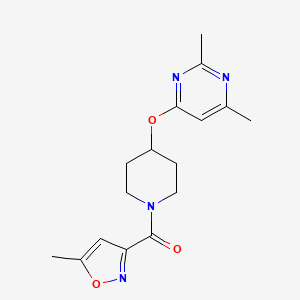

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)

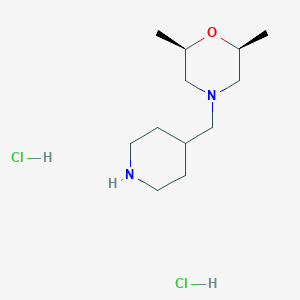
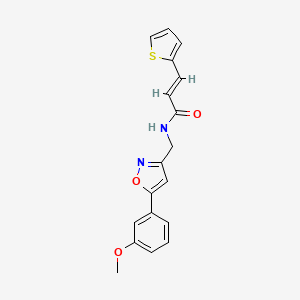
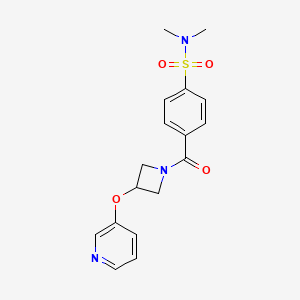
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)